(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate
Overview
Description
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate is an organophosphorus compound that features a phosphonium ylide structure. This compound is notable for its role in the Wittig reaction, a widely used method in organic synthesis for the formation of alkenes from aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then treated with a strong base, such as butyllithium or sodium amide, to generate the ylide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and decomposition of the ylide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly selective and can produce (E)- or (Z)-alkenes depending on the reaction conditions and the nature of the ylide .
Common Reagents and Conditions
The Wittig reaction involving this compound typically uses aldehydes or ketones as substrates. The reaction is carried out in an aprotic solvent such as tetrahydrofuran or dichloromethane, under an inert atmosphere. The reaction temperature is usually maintained at low to moderate levels to control the reaction rate and selectivity .
Major Products
The major products of the Wittig reaction with this compound are alkenes. The stereochemistry of the resulting alkenes can be controlled by the choice of base and reaction conditions, allowing for the selective formation of (E)- or (Z)-isomers .
Scientific Research Applications
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of (E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate in the Wittig reaction involves the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a concerted mechanism, ensuring high stereoselectivity .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(Triphenylphosphonio)-1-ethoxyethene-1-olate
- (E)-2-(Triphenylphosphonio)-1-phenoxyethene-1-olate
- (E)-2-(Triphenylphosphonio)-1-methylthioethene-1-olate
Uniqueness
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate is unique due to its methoxy substituent, which influences the electronic properties and reactivity of the ylide. This compound offers distinct advantages in terms of selectivity and yield in the Wittig reaction compared to its analogs with different substituents .
Properties
IUPAC Name |
(E)-1-methoxy-2-triphenylphosphaniumylethenolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/b21-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUDYROPUKXNA-HEHNFIMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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